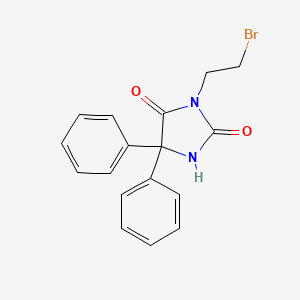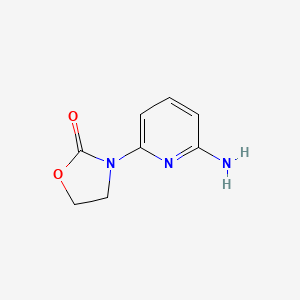
Phenol, o-(2-(methylamino)propyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, o-(2-(methylamino)propyl)-, hydrochloride is a chemical compound with a phenol group substituted at the ortho position with a 2-(methylamino)propyl group, and it is in the form of its hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, o-(2-(methylamino)propyl)-, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with phenol, which is readily available.
Substitution Reaction: The ortho position of the phenol is substituted with a 2-(methylamino)propyl group. This can be achieved through a nucleophilic substitution reaction where the phenol reacts with a suitable alkylating agent in the presence of a base.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Phenol, o-(2-(methylamino)propyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Phenol, o-(2-(methylamino)propyl)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in biochemical assays and as a tool to study enzyme interactions.
Industry: The compound can be used in the manufacture of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Phenol, o-(2-(methylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in π-π interactions with aromatic residues in proteins, while the 2-(methylamino)propyl group can interact with amino acid side chains through ionic and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Phenol, o-(2-(methylamino)propyl)-, hydrochloride can be compared with other similar compounds such as:
- Phenol, o-(2-(ethylamino)propyl)-, hydrochloride
- Phenol, o-(2-(dimethylamino)propyl)-, hydrochloride
- Phenol, o-(2-(methylamino)butyl)-, hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-(methylamino)propyl group at the ortho position of the phenol ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61866-77-1 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
2-[2-(methylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)7-9-5-3-4-6-10(9)12;/h3-6,8,11-12H,7H2,1-2H3;1H |
InChI Key |
DOARZSIFJRHEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1O)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid](/img/structure/B13994563.png)
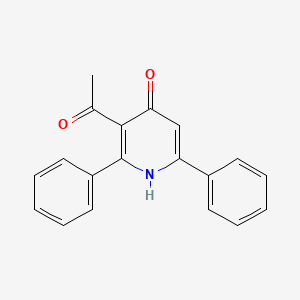
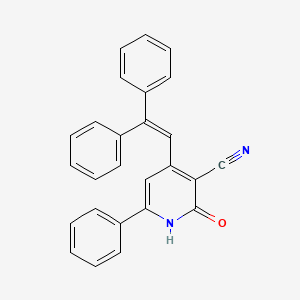

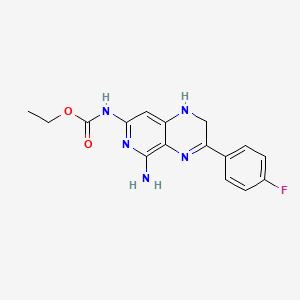
![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)
![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)

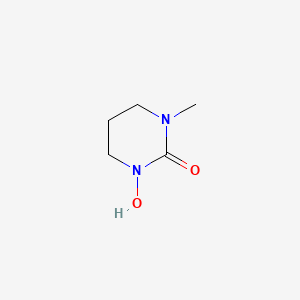
![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)
